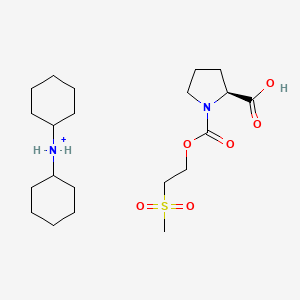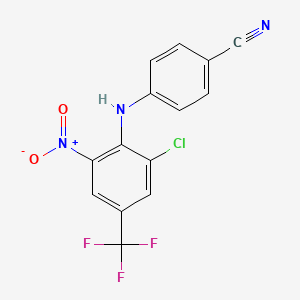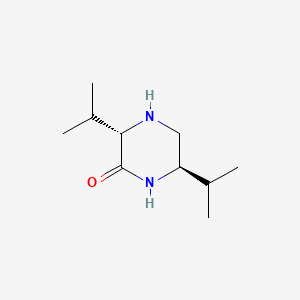
(3S,6R)-3,6-Bis(1-methylethyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6R)-3,6-Bis(1-methylethyl) is a chiral organic compound characterized by the presence of two isopropyl groups attached to a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-Bis(1-methylethyl) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of (3S,6R)-3,6-Bis(1-methylethyl) may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral ligands and catalysts is crucial to maintain the desired stereochemistry. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6R)-3,6-Bis(1-methylethyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are frequently used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3S,6R)-3,6-Bis(1-methylethyl) has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for understanding biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism by which (3S,6R)-3,6-Bis(1-methylethyl) exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
(3S,6R)-3,6-Bis(1-methylethyl)-2,5-diketopiperazine: A related compound with similar stereochemistry but different functional groups.
(3R,6S)-3,6-Bis(1-methylethyl): The enantiomer of (3S,6R)-3,6-Bis(1-methylethyl), which may have different biological activities and properties.
(3S,6R)-3,6-Bis(1-methylethyl)-4-hydroxy-2-pyrone: A compound with a similar backbone but additional functional groups.
Uniqueness
(3S,6R)-3,6-Bis(1-methylethyl) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of two isopropyl groups also distinguishes it from other similar compounds, providing unique steric and electronic properties.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(3S,6R)-3,6-di(propan-2-yl)piperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-6(2)8-5-11-9(7(3)4)10(13)12-8/h6-9,11H,5H2,1-4H3,(H,12,13)/t8-,9-/m0/s1 |
Clave InChI |
AVSBPSCOEIECKF-IUCAKERBSA-N |
SMILES isomérico |
CC(C)[C@@H]1CN[C@H](C(=O)N1)C(C)C |
SMILES canónico |
CC(C)C1CNC(C(=O)N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


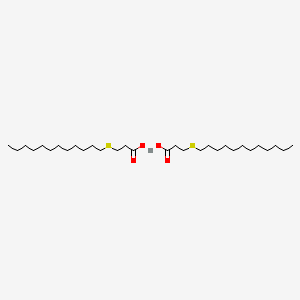

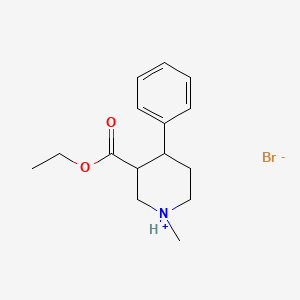



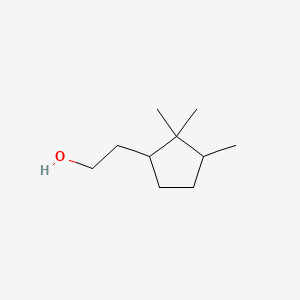
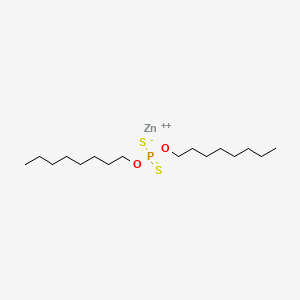
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)



